molecular formula C11H9NO B14758504 2,6-Methano-4H-1,4-benzoxazocine CAS No. 318-81-0

2,6-Methano-4H-1,4-benzoxazocine

Cat. No.: B14758504
CAS No.: 318-81-0
M. Wt: 171.19 g/mol
InChI Key: UIBGNLSOYHHJEE-UHFFFAOYSA-N
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Description

2,6-Methano-4H-1,4-benzoxazocine is a heterocyclic compound characterized by its unique bridged structureThe compound has the molecular formula C11H9NO and a molecular weight of 171.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Methano-4H-1,4-benzoxazocine typically involves multi-component reactions such as the Hantzsch and Biginelli reactions. These reactions use substituted salicylaldehyde, a dicarbonyl compound, and a nitrogen base as starting materials. The reaction conditions often include the use of acid catalysts and various solvents .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,6-Methano-4H-1,4-benzoxazocine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxazocine ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo-derivatives, while reduction can yield hydroxy or amino derivatives.

Scientific Research Applications

2,6-Methano-4H-1,4-benzoxazocine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Methano-4H-1,4-benzoxazocine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

  • 2,3,5,6-Tetrahydro-4H-2,6-methano-1,3-benzoxazocine-4-thiones
  • 1,3,5-Benzoxadiazocines

Comparison: 2,6-Methano-4H-1,4-benzoxazocine is unique due to its specific bridged structure, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .

Properties

CAS No.

318-81-0

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

8-oxa-11-azatricyclo[7.3.1.02,7]trideca-1(12),2,4,6,9-pentaene

InChI

InChI=1S/C11H9NO/c1-2-4-11-10(3-1)8-5-9(13-11)7-12-6-8/h1-4,6-7,12H,5H2

InChI Key

UIBGNLSOYHHJEE-UHFFFAOYSA-N

Canonical SMILES

C1C2=CNC=C1OC3=CC=CC=C23

Origin of Product

United States

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